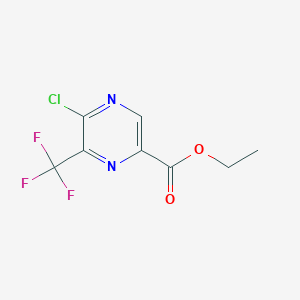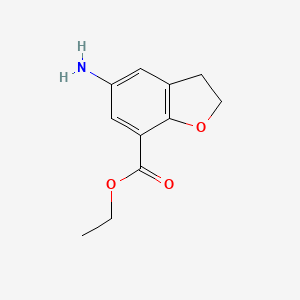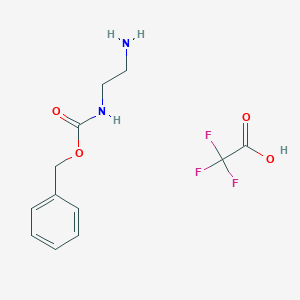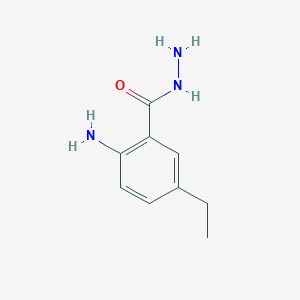![molecular formula C15H13NO5S B13127672 Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- CAS No. 108621-58-5](/img/structure/B13127672.png)
Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- is a chemical compound with the molecular formula C15H13NO5S It is known for its unique structure, which includes a sulfooxy group attached to a fluorenyl ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- typically involves the reaction of fluorenyl derivatives with sulfonating agents. One common method includes the acetylation of 9H-fluoren-2-amine followed by sulfonation using sulfuric acid or its derivatives . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, where fluorenyl derivatives are reacted with sulfonating agents in reactors designed to handle the exothermic nature of the reaction. The process is optimized for yield and purity, often involving purification steps such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- undergoes various chemical reactions, including:
Oxidation: The sulfooxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- involves its interaction with molecular targets such as enzymes or receptors. The sulfooxy group can participate in various biochemical pathways, influencing the activity of proteins and other biomolecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Acetamide: A simpler compound with the formula CH3CONH2, used as a plasticizer and solvent.
N,N-Dimethylacetamide: A related compound used more widely in industrial applications.
Uniqueness
Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- is unique due to its sulfooxy group and fluorenyl structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other acetamide derivatives may not be suitable .
Properties
CAS No. |
108621-58-5 |
|---|---|
Molecular Formula |
C15H13NO5S |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
(2-acetamido-9H-fluoren-1-yl) hydrogen sulfate |
InChI |
InChI=1S/C15H13NO5S/c1-9(17)16-14-7-6-12-11-5-3-2-4-10(11)8-13(12)15(14)21-22(18,19)20/h2-7H,8H2,1H3,(H,16,17)(H,18,19,20) |
InChI Key |
ATQBOYONJMVJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3C2)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9,10-Anthracenedione, 1,5-bis[(4-hydroxybutyl)amino]-](/img/structure/B13127616.png)


![6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B13127632.png)




![1,10-Bis[p-(aminomethyl)phenoxy]decane](/img/structure/B13127681.png)
![2,4-Diamino-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B13127686.png)
